molecular formula C₁₆H₂₂O₆ B1141818 3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose CAS No. 22529-61-9

3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose

Cat. No.: B1141818
CAS No.: 22529-61-9
M. Wt: 310.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose is a useful research compound. Its molecular formula is C₁₆H₂₂O₆ and its molecular weight is 310.34. The purity is usually 95%.
BenchChem offers high-quality 3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-[(5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFIYJOTIJKSX-HHHGZCDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](OC2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 3-O-benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose

Strategic Chiron: 3-O-Benzyl-1,2-O-isopropylidene- -D-glucofuranose

A Technical Guide for Carbohydrate Synthesis & Medicinal Chemistry [1]

Executive Summary

In the realm of chiral pool synthesis, 3-O-benzyl-1,2-O-isopropylidene-


-D-glucofuranose111

This configuration is critical for two primary applications:

  • Chain Shortening: Oxidative cleavage of the C5-C6 bond yields 3-O-benzyl-1,2-O-isopropylidene-

    
    -D-xylo-pentodialdose, a direct precursor to ribofuranose derivatives and nucleoside analogs.[1]
    
  • Regioselective Extension: The primary C6 alcohol can be selectively functionalized (tosylation, halogenation) in the presence of the secondary C5 alcohol.[1]

This guide details the structural logic, validated synthesis, and characterization of this essential chiron.[1]

Part 1: Structural Anatomy & Stereochemical Logic[1]

The utility of this molecule stems from the differential stability of its protecting groups.[1]

The Furanose Constraint

Unlike the thermodynamically preferred pyranose (6-membered) form of free glucose, this derivative is locked in the furanose (5-membered) form .[1] This is achieved by the 1,2-acetonide, which forms a cis-fused bicyclic system.[1]

  • Effect: The 5,5-bicyclic fusion forces the ring into a rigid conformation, exclusively trapping the

    
    -anomer.[1]
    
  • Benefit: This eliminates mutarotation and anomeric mixtures, simplifying NMR analysis and subsequent glycosylation reactions.[1]

Orthogonal Protection Strategy

The molecule employs a "Protect-then-Expose" strategy:

  • 1,2-O-Isopropylidene: Acid-labile, but relatively stable compared to terminal acetonides.[1]

  • 3-O-Benzyl (Bn): Stable to both acid (moderate) and base.[1] Removable via catalytic hydrogenation (

    
    ) or Lewis acids (
    
    
    ).[1]
  • 5,6-Diol (Free): The reactive handle for further chemistry.[1]

Part 2: Validated Synthetic Protocol

The synthesis proceeds from the inexpensive commodity chemical 1,2:5,6-Di-O-isopropylidene-


-D-glucofuranose1
Workflow Visualization

The following diagram illustrates the transformation logic, highlighting the selective hydrolysis that defines this route.

GDAGDiacetone Glucose(DAG)BnDAG3-O-Benzyl-DAG(Fully Protected)DAG->BnDAG NaH, BnBrDMF, 0°C to RTTargetTARGET:3-O-Bn-1,2-acetonide(5,6-Diol)BnDAG->Target 60% AcOHSelective Hydrolysis

Caption: Synthetic pathway from Diacetone Glucose (DAG) to the target 5,6-diol via selective hydrolysis.

Step 1: Benzylation of C3-OH

The C3 hydroxyl is sterically hindered by the adjacent acetonide and the ring system.[1] Strong deprotonation is required.[1]

Reagents: Sodium Hydride (NaH, 60% dispersion), Benzyl Bromide (BnBr), DMF (anhydrous).[1]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve Diacetone Glucose (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Caution:

    
     gas evolution.[1] Stir for 30 min until evolution ceases.
    
  • Alkylation: Add BnBr (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

  • Quench & Workup: Quench with MeOH (carefully). Dilute with water, extract with EtOAc.[1][2] Wash organics with

    
     solution (to remove DMF) and brine.[1]
    
  • Outcome: Yields 3-O-benzyl-1,2:5,6-di-O-isopropylidene-

    
    -D-glucofuranose  as a viscous oil.
    
Step 2: Regioselective Hydrolysis

This is the critical step.[1] We must hydrolyze the 5,6-acetonide without touching the 1,2-acetonide.[1]

Mechanism: The 5,6-acetonide is a terminal dioxolane ring, which is significantly more kinetically labile (faster to open) than the rigid, cis-fused 1,2-dioxolane ring.[1]

Protocol:

  • Reagent: Prepare a 60-70% Acetic Acid (AcOH) aqueous solution.

  • Reaction: Dissolve the intermediate from Step 1 in the AcOH solution (approx 10 mL per gram).

  • Conditions: Stir at 40°C for 4-6 hours.

    • Note: Monitoring is crucial.[1] Higher temperatures (>70°C) or stronger acids (HCl) will cleave the 1,2-acetonide, destroying the molecule.[1]

  • Monitoring: Use TLC (Hexane:EtOAc 1:1). The starting material (high Rf) will disappear, and the product (lower Rf due to free diol) will appear.[1]

  • Workup: Concentrate in vacuo to remove AcOH.[1] Co-evaporate with toluene 3x to remove traces of acid (crucial to prevent degradation upon storage).[1]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Characterization & Validation[1]

To ensure the integrity of the synthesized material, compare your data against these standard parameters.

Physical & Spectroscopic Data[1][2][3]
ParameterSpecification / ObservationDiagnostic Note
Appearance Viscous colorless syrup or white low-melting solidPurity dependent; often resists crystallization.[1]
TLC (Rf) ~0.2 - 0.3 (Hexane:EtOAc 1:[1]1)Distinctly more polar than the bis-acetonide precursor.

H NMR (Diagnostic)

5.93 (d,

Hz, 1H, H-1)
Characteristic doublet of

-furanose anomer.

H NMR (Benzyl)

7.30–7.40 (m, 5H, Ar-H), 4.65 (ABq, 2H,

Ph)
Confirms successful benzylation.

H NMR (Methyls)

1.32, 1.49 (s, 3H each)
Two singlets only.[1] (Precursor has four).[1][2]
Mass Spec

calc. 333.13
Sodium adduct is common in ESI-MS.[1]
Self-Validating the Hydrolysis

The success of Step 2 is confirmed by the disappearance of two methyl singlets in the NMR spectrum.[1]

  • Precursor: Shows 4 methyl singlets (two acetonides).[1]

  • Product: Shows 2 methyl singlets (one acetonide).[1][3]

  • Functional Test: The product should react with sodium periodate (

    
    ), indicating the presence of a vicinal diol (C5-C6).[1] The precursor will not react.[1]
    

Part 4: Strategic Applications in Drug Design

Why is this specific structure (3-O-Bn-1,2-acetonide) preferred over others?

The "Gateway" to Nucleosides

Drug developers use this scaffold to synthesize modified nucleosides (e.g., for antiviral or antisense therapies).[1]

  • Workflow: Oxidative cleavage of the C5-C6 diol using

    
     yields the C4-aldehyde.[1]
    
  • Result: This converts the glucose skeleton into a ribose-like skeleton (pentodialdose), retaining the stereochemistry at C3.[1] This is a primary route to Locked Nucleic Acids (LNAs) and C-nucleosides.[1]

Selective C6 Functionalization

Because C6 is a primary alcohol and C5 is secondary, the 5,6-diol allows for perfect regioselectivity without further protection.[1]

  • Reaction: Treatment with 1.0 eq of Tosyl Chloride (TsCl) at 0°C selectively tosylates C6.[1]

  • Application: Displacement of the C6-tosylate with nucleophiles (azide, amines) creates 6-amino-6-deoxy sugars or hybrid pharmacophores.[1]

References

  • BenchChem. Selective Deprotection of Diacetone-D-Glucose Isopropylidene Groups: Application Notes and Protocols.Link[1]

  • Synthose. Product Specification: 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (Cat# BG428).[1][4]Link[1]

  • Horton, D., & Swanson, F. O. (1998).[1][5] Selective Acylation of 3-O-Benzyl-1,2-O-Isopropylidene-α-D-Glucofuranose. Carbohydrate Research / ResearchGate.[1] Link

  • Google Patents. EP0404136A2: 3,5,6-Substituted derivatives of 1,2-O-isopropylidene-a,D-glucofuranose.[1]Link[1]

An In-depth Technical Guide to 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose, a key intermediate in carbohydrate chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Introduction: A Versatile Building Block in Glycoscience

3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose, also known as 3-O-benzyl monoacetone glucose, is a selectively protected derivative of D-glucose. Its structure, featuring a stable benzyl ether at the C3 position and a reactive diol at C5 and C6, makes it an invaluable precursor for the synthesis of complex carbohydrates and glycoconjugates. The strategic placement of the benzyl group allows for further chemical modifications at other positions, a critical feature in the multi-step synthesis of bioactive molecules and drug candidates.

This guide will delve into the essential physical and chemical properties of this compound, provide detailed and validated synthetic protocols, and discuss the analytical techniques for its characterization, with a focus on nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

A thorough understanding of the physical properties of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose is fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 22529-61-9[1][2]
Molecular Formula C₁₆H₂₂O₆[1][2]
Molecular Weight 310.35 g/mol [1]
Appearance Colorless Oil[1]
Melting Point Not Applicable (liquid at room temperature)
Solubility Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH).[1]
Storage Store at 0 to 8 °C.[1]

The compound's nature as an oil at ambient temperature is a key consideration for its handling and purification, often requiring chromatographic techniques over recrystallization.

Synthesis of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose

The synthesis of 3-O-benzyl monoacetone glucose is a well-established two-step process that begins with the commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose). The synthetic strategy hinges on the selective benzylation of the C3 hydroxyl group, followed by the regioselective hydrolysis of the 5,6-O-isopropylidene group.

Rationale Behind the Synthetic Strategy

The choice of diacetone glucose as the starting material is strategic. The two isopropylidene groups protect the hydroxyls at C1-C2 and C5-C6, leaving only the C3 hydroxyl available for reaction. This inherent selectivity obviates the need for complex protection-deprotection sequences for other hydroxyl groups. The subsequent selective removal of the more acid-labile 5,6-O-isopropylidene group unmasks the primary and secondary hydroxyls at these positions for further functionalization.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose.

This step introduces the benzyl protecting group at the C3 position. The use of a strong base like sodium hydride (NaH) is crucial for the deprotonation of the sterically hindered C3 hydroxyl, forming the corresponding alkoxide which then acts as a nucleophile.

  • Diagram of the Benzylation Workflow:

benzylation_workflow start Start: Diacetone Glucose reagents NaH, Benzyl Bromide in DMF or THF start->reagents 1. reaction Reaction at 0°C to rt reagents->reaction 2. workup Aqueous Workup (Quenching, Extraction) reaction->workup 3. purification Column Chromatography workup->purification 4. product1 3-O-Benzyl-1,2:5,6-di-O- isopropylidene-α-D-glucofuranose purification->product1 5.

Caption: Workflow for the benzylation of diacetone glucose.

Detailed Methodology:

  • Reaction Setup: To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equivalents) portion-wise at 0 °C.

  • Alkoxide Formation: Stir the suspension at 0 °C for 30-60 minutes, allowing for the formation of the sodium alkoxide.

  • Benzylation: Add benzyl bromide (1.1-1.3 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol or isopropanol, followed by water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a colorless oil.

The selective cleavage of the terminal isopropylidene group is achieved under mildly acidic conditions. Acetic acid is a common reagent for this transformation due to its ability to selectively hydrolyze the more sterically accessible and acid-labile 5,6-acetal.

  • Diagram of the Selective Hydrolysis Workflow:

hydrolysis_workflow start2 Start: Benzylated Diacetone Glucose reagent2 Aqueous Acetic Acid (e.g., 80%) start2->reagent2 1. reaction2 Reaction at rt or slightly elevated temp. reagent2->reaction2 2. workup2 Neutralization & Evaporation reaction2->workup2 3. purification2 Column Chromatography workup2->purification2 4. final_product 3-O-Benzyl-1,2-O-isopropylidene- α-D-glucofuranose purification2->final_product 5.

Caption: Workflow for the selective hydrolysis of the 5,6-O-isopropylidene group.

Detailed Methodology:

  • Reaction Setup: Dissolve the 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Reaction Progression: Stir the solution at room temperature for 12-24 hours, or with gentle heating (e.g., 40-50 °C) for a shorter duration. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product.

  • Work-up: Once the reaction is complete, neutralize the acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the solvents.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose as a colorless oil.

Characterization of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The following are expected chemical shifts (δ) and coupling constants (J) in CDCl₃:

  • Aromatic Protons (Benzyl group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Anomeric Proton (H-1): A doublet around δ 5.9 ppm with a small coupling constant (J ≈ 3.7 Hz), characteristic of the cis-relationship with H-2 in the furanose ring.

  • Benzylidene Protons (CH₂Ph): Two doublets (an AB quartet) typically between δ 4.5 and 4.8 ppm, due to the diastereotopic nature of these protons.

  • Sugar Ring Protons (H-2 to H-6): A series of multiplets in the range of δ 3.7-4.6 ppm.

  • Isopropylidene Methyl Protons: Two singlets around δ 1.3 and 1.5 ppm, corresponding to the two diastereotopic methyl groups of the isopropylidene protector.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Expected chemical shifts (δ) in CDCl₃ include:

  • Aromatic Carbons (Benzyl group): Signals between δ 127-138 ppm.

  • Anomeric Carbon (C-1): A signal around δ 105 ppm.

  • Isopropylidene Acetal Carbon: A signal around δ 112 ppm.

  • Sugar Ring Carbons (C-2 to C-5): Signals typically in the range of δ 70-85 ppm.

  • Methylene Carbon of Benzyl Group (CH₂Ph): A signal around δ 72 ppm.

  • C-6 Carbon: A signal around δ 64 ppm.

  • Isopropylidene Methyl Carbons: Signals around δ 26-27 ppm.

Applications in Research and Drug Development

The utility of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose stems from the orthogonal reactivity of its functional groups. The free hydroxyl groups at C5 and C6 can be selectively oxidized, epimerized, or used as glycosyl acceptors. The benzyl group at C3 is stable under a wide range of reaction conditions but can be removed by catalytic hydrogenolysis. The 1,2-O-isopropylidene group can be hydrolyzed under acidic conditions to liberate the anomeric hydroxyl for glycosylation reactions.

This versatile intermediate is a cornerstone in the synthesis of:

  • Oligosaccharides: As a building block for the construction of complex carbohydrate chains.

  • Glycoconjugates: For the attachment of sugars to proteins, lipids, and other molecules.

  • Modified Sugars: As a precursor for the synthesis of rare sugars and sugar-based therapeutics.

  • Glycosylated Natural Products: Facilitating the total synthesis of complex natural products with carbohydrate moieties.

Conclusion

3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose is a fundamentally important intermediate in modern glycoscience. Its well-defined physical properties and the robust and selective synthetic routes to its preparation make it a reliable and versatile tool for researchers. A comprehensive understanding of its synthesis and characterization, as outlined in this guide, is essential for its effective application in the development of novel therapeutics and the exploration of the complex world of carbohydrates.

References

  • Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206. [Link]

Sources

Methodological & Application

Application Note: Regioselective Glycosylation Strategies Using 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose as a versatile glycosyl acceptor. This guide is designed for synthetic carbohydrate chemists and drug development professionals focusing on the synthesis of branched oligosaccharides, glycomimetics, and nucleoside analogs.

Introduction & Strategic Significance

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is a pivotal intermediate in carbohydrate synthesis. Derived from the abundant "Diacetone Glucose" (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), this molecule features a unique protection pattern that makes it an ideal scaffold for regioselective glycosylation .

Key Structural Advantages
  • Rigid Furanose Core: The 1,2-acetonide locks the anomeric center in the

    
    -configuration and rigidifies the ring, reducing conformational flexibility during coupling reactions.
    
  • Differentiated Hydroxyls: The molecule presents a primary hydroxyl at C-6 and a secondary hydroxyl at C-5 . This steric and electronic differentiation allows for highly selective functionalization without the need for additional protection steps in many cases.

  • 3-O-Benzyl Stability: The benzyl ether at C-3 is a "permanent" protecting group that is stable to both acidic and basic glycosylation conditions, unlike esters which may participate in neighboring group migration.

Primary Applications
  • Synthesis of 1,6-Linked Oligosaccharides: Exploiting the high nucleophilicity of the primary C-6 hydroxyl.

  • Construction of 3,5,6-Branched Architectures: Sequential glycosylation of C-6 and C-5.

  • Glycolipid Synthesis: Attachment of lipid tails via ether/ester linkages at C-6.

Strategic Workflow & Decision Pathways

The following diagram illustrates the synthesis of the acceptor and the divergent pathways for regioselective glycosylation.

G Start Diacetone Glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) Inter Intermediate: 3-O-Benzyl-1,2:5,6-di-O-isopropylidene Start->Inter BnBr, NaH, DMF (Benzylation) Acceptor TARGET ACCEPTOR: 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (5,6-Diol) Inter->Acceptor AcOH (aq) (Selective 5,6-Hydrolysis) PathA Pathway A: Direct Glycosylation Acceptor->PathA Mild Donor Low Temp (-78°C) PathB Pathway B: C-6 Protection Strategy Acceptor->PathB TBDMSCl, Imidazole ProdA 6-O-Glycoside (Major Product) PathA->ProdA Regioselective at C-6 Prot6 6-O-TBDMS Derivative PathB->Prot6 C-6 Silylation Glyco5 5-O-Glycosylation Prot6->Glyco5 Glycosyl Donor Lewis Acid ProdB 5-O-Glycoside (C-6 Deprotected) Glyco5->ProdB TBAF (Deprotection)

Caption: Synthesis and divergent glycosylation pathways for 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose.

Experimental Protocols

Protocol 1: Synthesis of the Acceptor (5,6-Diol)

Objective: To generate high-purity 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose from Diacetone Glucose.

Reagents:

  • Diacetone Glucose (DAG)

  • Benzyl Bromide (BnBr)

  • Sodium Hydride (NaH, 60% dispersion)

  • Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Benzylation:

    • Dissolve DAG (10.0 g, 38.4 mmol) in anhydrous DMF (100 mL) under nitrogen.

    • Cool to 0°C. Add NaH (1.2 eq, 1.84 g) portion-wise. Stir for 30 min.

    • Add BnBr (1.2 eq, 5.5 mL) dropwise. Warm to RT and stir for 4 hours.

    • Quench: Add MeOH (5 mL) carefully. Dilute with water and extract with Et2O.

    • Purify: Flash chromatography (Hexanes/EtOAc 9:1) to yield 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Syrup, ~95% yield).

  • Selective Hydrolysis:

    • Dissolve the benzylated intermediate (10.0 g) in 50% aqueous Acetic Acid (100 mL).

    • Stir at Room Temperature for 8–12 hours.

    • Critical Control Point: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.[1]8) should disappear, and the product (Rf ~0.3) should appear.[2] Do not heat , as this may hydrolyze the 1,2-acetonide.

    • Work-up: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove acetic acid.

    • Purification: Recrystallize from EtOAc/Hexane or use column chromatography (EtOAc/Hexane 1:1).

    • Yield: ~80% as a white crystalline solid or colorless syrup.

Protocol 2: Regioselective Glycosylation at C-6

Objective: To selectively glycosylate the primary hydroxyl (C-6) leaving the secondary C-5 hydroxyl free.[3]

Mechanism: The primary C-6 hydroxyl is significantly less sterically hindered and more nucleophilic than the C-5 hydroxyl. Under kinetically controlled conditions, high regioselectivity is achievable.

Reagents:

  • Acceptor: 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose (1.0 eq)

  • Donor: Perbenzylated Thioglycoside or Trichloroacetimidate (1.1 eq)

  • Promoter: NIS/TfOH (for thioglycosides) or TMSOTf (for imidates)

  • Solvent: Anhydrous DCM (0.05 M concentration)

Methodology:

  • Preparation: Dry the acceptor and donor strictly (co-evaporate with toluene). Dissolve in anhydrous DCM under Argon. Add 4Å Molecular Sieves (powdered, activated). Stir for 30 min.

  • Activation:

    • Cool the mixture to -78°C (Dry ice/acetone bath).

    • Add the promoter (e.g., TMSOTf, 0.1 eq) dropwise.

  • Reaction:

    • Stir at -78°C for 1–2 hours. Allow to warm slowly to -40°C if reaction is sluggish.

    • Note: Do not warm to RT before quenching, as this promotes C-5 glycosylation or bis-glycosylation.

  • Quench & Work-up:

    • Quench with Et3N (excess) at low temperature.

    • Filter through Celite. Wash with NaHCO3 (sat) and Brine.

  • Validation:

    • NMR Check: The C-6 protons will shift downfield. The C-5 proton (multiplet) will remain relatively unchanged compared to the C-6 shift.

Protocol 3: Glycosylation at C-5 (Via C-6 Protection)

Objective: To target the sterically hindered C-5 hydroxyl.

Methodology:

  • C-6 Protection (Silylation):

    • Treat the acceptor (1.0 eq) with TBDMSCl (1.1 eq) and Imidazole (2.0 eq) in DMF at 0°C for 2 hours.

    • Result: Quantitative formation of the 6-O-TBDMS derivative.

  • C-5 Glycosylation:

    • React the 6-O-TBDMS acceptor with the glycosyl donor (1.5 eq) using standard conditions (e.g., TMSOTf, DCM, -20°C to RT).

    • Note: The C-5 position is hindered; higher temperatures (up to 0°C or RT) and more active donors (e.g., "Armed" benzyl-protected donors) are often required.

  • Deprotection (Optional):

    • Remove the TBDMS group using TBAF (1.0 M in THF) to regenerate the C-6 alcohol for further extension (branching).

Quantitative Data Summary

ParameterProtocol 1 (Synthesis)Protocol 2 (C-6 Glycosylation)Protocol 3 (C-5 Glycosylation)
Primary Reagent 50% AcOH (aq)Mild Donor (1.1 eq)TBDMSCl then Donor
Temperature Room Temp (25°C)-78°C to -40°C0°C to 25°C
Typical Yield 80%70–85%60–75%
Selectivity N/A>10:1 (C6:C5)Exclusive to C5
Critical Risk Hydrolysis of 1,2-acetonideBis-glycosylationSteric hindrance reducing yield

Troubleshooting & Expert Tips

  • Bis-glycosylation: If you observe significant di-glycosylated product (at both C-5 and C-6) in Protocol 2, reduce the donor equivalents to 0.9 eq and maintain the temperature strictly below -50°C.

  • Acyl Migration: If using acyl-protected donors, beware of acyl migration from the donor to the C-5 position of the acceptor. Use ether-protected donors (benzyl) when possible to avoid this.

  • Solubility: The 5,6-diol is moderately soluble in DCM but highly soluble in EtOAc/MeOH. Ensure complete dissolution in DCM (sometimes requiring mild warming before cooling) for glycosylation.

References

  • Synthesis from Diacetone Glucose

    • ChemicalBook. (2025).[4][5] "3-O-Benzyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose Chemical Properties." Retrieved from

  • Regioselective Acylation/Glycosylation Principles

    • DergiPark. (2020). "Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives." Retrieved from

  • Tritylation and Steric Selectivity

    • Chemical & Pharmaceutical Bulletin. (1999).[3] "Temperature Dependence of the Distribution of Trityl Groups in the Tritylation of 1,2-O-Isopropylidene-a-D-glucofuranose." Retrieved from

  • General Glycosylation Acceptor Reactivity

    • Leiden University. (2025).[4][5] "Reactivity and selectivity in glycosylation reactions." Retrieved from

Sources

procedure for oxidation of 5,6-diol to aldehyde in 3-O-benzyl glucofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Procedure for the Selective Oxidation of the 5,6-Diol to an Aldehyde in 3-O-Benzyl-D-Glucofuranose

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The selective oxidative cleavage of vicinal diols is a cornerstone transformation in synthetic carbohydrate chemistry. This application note provides a detailed protocol for the oxidation of the C5-C6 bond in 3-O-benzyl-D-glucofuranose to yield the corresponding C5-aldehyde. This procedure utilizes the Malaprade reaction, employing sodium periodate (NaIO₄) as a selective and efficient oxidant. The resulting aldehyde is a versatile intermediate, primed for a variety of subsequent modifications such as chain extension, reductive amination, or Wittig reactions, making it a critical building block in the synthesis of complex carbohydrates and glycoconjugates. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and expert troubleshooting advice to ensure reliable and reproducible results.

Scientific Principles and Mechanistic Overview

The targeted transformation is the oxidative cleavage of the vicinal diol at the C5 and C6 positions of the 3-O-benzyl-D-glucofuranose substrate. The reagent of choice, sodium periodate (NaIO₄), is highly specific for this task, leaving other functional groups, including the stable 3-O-benzyl ether, intact.[1][2]

The Malaprade Reaction Mechanism

The reaction, first described by Léon Malaprade, proceeds through a well-established mechanism involving a cyclic periodate ester intermediate.[3][4]

  • Formation of the Cyclic Intermediate: The lone pairs of the hydroxyl groups at C5 and C6 attack the electrophilic iodine(VII) center of the periodate ion. This forms a transient five-membered cyclic periodate ester.[1][2][5] The formation of this cyclic intermediate is crucial and sterically dependent; cis-diols generally react faster than trans-diols, though both are susceptible.[6][7]

  • Concerted Bond Cleavage: The cyclic ester undergoes a concerted, intramolecular redox reaction. The C5-C6 carbon-carbon bond breaks, and the electrons rearrange to form two new carbonyl groups. Simultaneously, the iodine(VII) is reduced to iodine(V) in the form of iodate (IO₃⁻).[8]

  • Product Formation: The cleavage results in the formation of two carbonyl compounds. The secondary alcohol at C5 is oxidized to an aldehyde. The primary alcohol at C6 is oxidized to formaldehyde, which is often a volatile byproduct.[2]

This reaction is highly selective and typically proceeds cleanly under mild, aqueous conditions, making it ideal for sensitive carbohydrate substrates.

Caption: The Malaprade oxidation of a 5,6-diol to an aldehyde.

Detailed Experimental Protocol

This protocol outlines the selective oxidation of 3-O-benzyl-D-glucofuranose. The starting material is often derived from the selective deprotection of a more heavily protected precursor, such as 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, by acidic hydrolysis to expose the 5,6-diol.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-O-Benzyl-D-glucofuranose≥98%Synthose (BG428)Ensure starting material is pure and dry.
Sodium metaperiodate (NaIO₄)ACS Reagent, ≥99.8%MilliporeSigmaA fine powder is preferred for faster dissolution.
Methanol (MeOH)AnhydrousVWR
Deionized Water (H₂O)Type 1In-house system
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)N/ALab-preparedFor washing.
Sodium Thiosulfate (Na₂S₂O₃)AnhydrousMilliporeSigmaFor quenching.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMilliporeSigmaFor drying.
Silica Gel230-400 meshMilliporeSigmaFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Procedure
  • Dissolution of Substrate:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-O-benzyl-D-glucofuranose (e.g., 5.0 g, 18.5 mmol).

    • Dissolve the substrate in a mixture of methanol and deionized water (e.g., 1:1 v/v, 100 mL). Stir until a clear solution is obtained.

    • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.[6]

  • Addition of Oxidant:

    • In a separate beaker, dissolve sodium periodate (e.g., 4.34 g, 20.3 mmol, 1.1 equivalents) in deionized water (50 mL).

    • Add the sodium periodate solution dropwise to the cooled, stirring sugar solution over a period of 30 minutes using an addition funnel. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).

    • Spot the initial starting material (SM) and co-spot with the reaction mixture (RM) every 30 minutes.

    • Visualize the spots using a UV lamp (if applicable) and/or by staining with a potassium permanganate solution.

    • The reaction is complete upon the full consumption of the starting material spot, typically within 1-2 hours.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, quench the excess periodate by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the solution becomes colorless (if any yellow I₂ has formed) and a starch-iodide paper test is negative.

    • Expert Insight: Quenching with ethylene glycol is common but can introduce formaldehyde as a byproduct, complicating purification. Sodium thiosulfate is a cleaner alternative.[11]

    • A white precipitate of sodium iodate (NaIO₃) will form. Filter the mixture through a pad of Celite® to remove these inorganic salts, washing the filter cake with methanol.

  • Extraction and Isolation:

    • Transfer the filtrate to a separatory funnel.

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude aldehyde product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final aldehyde as a colorless oil or white solid.

Characterization and Data Analysis

The identity and purity of the resulting aldehyde must be confirmed through standard analytical techniques.

Expected Analytical Data
TechniqueExpected ObservationRationale
¹H NMR Appearance of a singlet or doublet at δ 9.5-9.8 ppm. Disappearance of signals corresponding to C6-H₂.This highly deshielded signal is characteristic of an aldehyde proton.
¹³C NMR Appearance of a resonance at δ 195-205 ppm. Disappearance of the C6 signal (~60-65 ppm).Confirms the presence of a carbonyl carbon in an aldehyde environment.
FT-IR A strong, sharp absorption band appears at ~1720-1740 cm⁻¹.This band is indicative of a C=O stretch from a saturated aldehyde.
Mass Spec (ESI) Detection of the [M+Na]⁺ or [M+H]⁺ ion corresponding to the calculated exact mass of the product.Confirms the molecular weight of the synthesized compound.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidative Cleavage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 3-O-benzyl glucofuranose in MeOH/H₂O B Cool to 0 °C in ice bath A->B D Add NaIO₄ dropwise to substrate B->D Maintain T < 5 °C C Prepare aqueous NaIO₄ solution C->D E Monitor reaction by TLC (1-2 hours) D->E F Quench with Na₂S₂O₃ E->F Upon completion G Filter through Celite® to remove NaIO₃ salts F->G H Extract with EtOAc G->H I Wash, Dry, Concentrate H->I J Purify by Silica Gel Chromatography I->J K Characterize by NMR, FT-IR, and Mass Spec J->K

Caption: Experimental workflow for the periodate oxidation of 3-O-benzyl glucofuranose.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient NaIO₄. 2. Reaction time too short. 3. Low reaction temperature slowing kinetics.1. Add an additional 0.1-0.2 equivalents of NaIO₄. 2. Continue stirring and monitor by TLC for another hour. 3. Allow the reaction to slowly warm to room temperature.
Product is Unstable / Decomposes Aldehydes can be prone to oxidation or polymerization.Use the crude or purified product in the subsequent reaction step as soon as possible. Store under an inert atmosphere (N₂ or Ar) at -20 °C for short-term storage.
Low Yield after Extraction The aldehyde product may have some water solubility.Increase the number of extractions (e.g., to 5x). Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product.
Over-oxidation to Carboxylic Acid Unlikely with NaIO₄, but could indicate a contaminated oxidant or prolonged reaction under harsh conditions.NaIO₄ is highly selective for diol cleavage and does not typically oxidize aldehydes.[2][12] Confirm the identity of the side-product. Ensure the reaction is not left for an excessive duration (e.g., >24 hours) at room temperature.

References

  • Master Organic Chemistry. (2011, October 21). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]

  • Chemistry Steps. (2025, November 5). NaIO4 Oxidative Cleavage of Diols. [Link]

  • Wikipedia. Periodate. [Link]

  • University of Calgary, Department of Chemistry. Ch15: Oxidation cleavage of 1,2-diols. [Link]

  • Wiley-VCH. (2011). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • AK Lectures. Oxidative Cleavage of 1,2 Diols. [Link]

  • PMC. (2013). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

  • Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Organic Chemistry. Alcohol Reactions: Aldehyde/Ketone formation from Diols using Sodium Periodate (NaIO4). [Link]

  • Head, F. S. (1950). The Effect of Daylight on the Periodate Oxidation of P-Methyl Glucoside, pMethyl Cellobioside, and Cellulose. Journal of the Textile Institute Transactions. [Link]

  • ACS Publications. (2018, November 26). Carbohydrate Background Removal in Metabolomics Samples. [Link]

  • Wikipedia. Glycol cleavage. [Link]

  • IUCr Journals. (2018, June 15). The crystal structures of 3-O-benzyl-1,2-O-isopropylidene-5-O-methanesulfonyl-6-O-triphenylmethyl-α-d-glucofuranose and its azide displacement product. [Link]

  • Aalto Research Portal. (2023, June 15). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. [Link]

  • ResearchGate. (2025, August 6). Glycol-Cleavage Oxidation. [Link]

  • Wikipedia. Malaprade reaction. [Link]

  • ResearchGate. Periodate cleavage of vicinal diols to yield aldehydes. [Link]

  • YouTube. (2022, March 14). Organic Chemistry - Malaprade Oxidation Reactions. [Link]

  • ACS Publications. (2022, September 1). Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. [Link]

  • Chem-Impex. 3,5,6-Tri-O-benzyl-α-D-glucofuranose. [Link]

  • Chemistry Stack Exchange. (2020, March 27). Periodate oxidation of sugars. [Link]

Sources

Troubleshooting & Optimization

removing unreacted benzyl bromide from glucofuranose reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted benzyl bromide from glucofuranose reaction mixtures. The following troubleshooting and FAQ sections are designed to address specific experimental issues with practical, field-proven solutions.

I. Troubleshooting Guide: Selecting the Optimal Purification Strategy

The presence of excess benzyl bromide is a common issue in the benzylation of carbohydrates, often necessitating a carefully chosen purification strategy.[1] The choice of method depends on the scale of the reaction, the properties of the benzylated glucofuranose product, and the desired level of purity. This guide will walk you through the decision-making process for effective purification.

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow to help you select the most appropriate method for removing unreacted benzyl bromide.

Purification_Workflow start Reaction Mixture (Benzylated Glucofuranose + Excess BnBr) product_state Is the product a solid or an oil? start->product_state solid Product is a Solid product_state->solid Solid oil Product is an Oil/Syrup product_state->oil Oil recrystallization Attempt Recrystallization solid->recrystallization workup_options Consider Workup Options oil->workup_options recrystallization_success Successful? recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->workup_options No quenching Quenching of Excess BnBr workup_options->quenching extraction Liquid-Liquid Extraction workup_options->extraction quenching->extraction workup_success Sufficiently Pure? extraction->workup_success chromatography Silica Gel Column Chromatography pure_oil Pure Oily Product chromatography->pure_oil workup_success->chromatography No workup_success->pure_oil Yes

Caption: Workflow for selecting a purification method.

Detailed Troubleshooting Steps

1. Is your benzylated glucofuranose product a solid?

  • Yes: If your product has solidified, recrystallization is often the most straightforward and scalable purification method.[2]

    • Action: Attempt recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).[3][4] The goal is to find a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while benzyl bromide remains in the mother liquor.

    • Troubleshooting: If the product fails to crystallize or remains oily, it is likely due to persistent impurities.[3] In this case, proceed to the workup options for oily products.

  • No: If your product is an oil or syrup, which is common for many sugar derivatives, you will need to rely on other purification techniques.[2]

2. For oily products, can the excess benzyl bromide be removed by a chemical quench and extraction?

  • Rationale: Benzyl bromide is a reactive electrophile and can be converted into a more polar, water-soluble compound that is easily removed during an aqueous workup.[5]

  • Action:

    • Quenching: At the end of the reaction, add a quenching agent to react with the excess benzyl bromide. Common quenching agents include:

      • Triethylamine (TEA) or other amines: These react with benzyl bromide to form quaternary ammonium salts, which are typically water-soluble.[2][5]

      • Methanol: Can be used to quench the reaction, though it may be less efficient than amines.[6]

    • Extraction: Perform a standard liquid-liquid extraction.[7] Dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with:

      • Water

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.[3][8]

      • Brine (saturated aqueous NaCl) to aid in the separation of the organic and aqueous layers.[3][8]

  • Monitoring: After the workup, check the purity of your product by Thin Layer Chromatography (TLC).

3. Is the product still contaminated with benzyl bromide after quenching and extraction?

  • Yes: If TLC analysis shows the presence of residual benzyl bromide, column chromatography is the most reliable method for achieving high purity.[3][5]

  • Action:

    • TLC Optimization: First, determine an optimal solvent system for TLC that provides good separation between your product and benzyl bromide.[9] Benzyl bromide is relatively nonpolar and should have a high Rf value in nonpolar solvent systems.[9]

    • Column Chromatography: Pack a silica gel column with your chosen eluent and load your crude product.[4] Elute the column, collecting fractions and monitoring them by TLC to isolate the pure benzylated glucofuranose.[10]

II. Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the removal of benzyl bromide by TLC?

A1: Benzyl bromide can be visualized on a TLC plate under a UV lamp (254 nm).[11][12] However, it often does not stain well with common TLC stains like potassium permanganate.[13][14] For better visualization and differentiation from your product, you can use stains like vanillin, which may stain your carbohydrate derivative a different color than the benzyl bromide.[9] It is crucial to run a co-spot on your TLC plate (a lane with both your crude mixture and a spot of pure benzyl bromide) to accurately identify the benzyl bromide spot.

Q2: I'm concerned about the toxicity of benzyl bromide. What are the essential safety precautions?

A2: Benzyl bromide is a lachrymator (tear-inducing) and is toxic by inhalation and skin absorption.[15][16] Always handle it in a well-ventilated fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20][21] In case of accidental contact, immediately wash the affected area with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes.[20]

Q3: Can I remove benzyl bromide by evaporation under reduced pressure?

A3: While benzyl bromide has a boiling point of 198-199 °C, it can be removed under high vacuum, especially on a small scale (e.g., <100 mg).[5][22] However, for larger scale reactions, this method is often incomplete, and a significant amount of benzyl bromide may remain in the product.[5] Additionally, prolonged heating can lead to product decomposition.

Q4: My benzylated glucofuranose product and benzyl bromide have very similar Rf values on TLC. How can I improve their separation for column chromatography?

A4: If the spots are too close, you need to adjust the polarity of your eluent system. Try using a less polar solvent system, such as a higher ratio of hexane to ethyl acetate.[9] Benzyl bromide, being less polar, should move further up the TLC plate.[9] A gradient elution during column chromatography, starting with a very nonpolar solvent and gradually increasing the polarity, can also be very effective.[9]

Q5: Are there alternative benzylation reagents that are easier to remove?

A5: Benzyl chloride can be used as an alternative to benzyl bromide.[8] While it is generally less reactive, the workup and purification procedures are similar. The choice between benzyl chloride and benzyl bromide often depends on the specific reaction conditions and the reactivity of the hydroxyl groups on the glucofuranose.

Summary of Purification Methods
MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Scalable, can yield very pure product, cost-effective.[2][4]Only applicable to solid products, may have lower yields if the product is somewhat soluble in the cold solvent.Purifying solid benzylated glucofuranose derivatives.[2]
Quenching & Extraction Simple, fast, and removes the bulk of unreacted benzyl bromide.[2][5]May not achieve complete removal, requires careful handling of quenching agents.Initial purification of both solid and oily products before further purification if needed.
Column Chromatography Highly effective for separating compounds with different polarities, can achieve very high purity.[3][5]Can be time-consuming and labor-intensive, requires significant solvent usage.Final purification of oily products or when very high purity is required.[3][5]
Distillation/Evaporation Simple in principle.Often incomplete, especially on a larger scale; potential for product decomposition with heat.[5]Small-scale reactions where the product is not heat-sensitive.[5]

III. Detailed Experimental Protocols

Protocol 1: Quenching of Unreacted Benzyl Bromide with Triethylamine
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 equivalents relative to the excess benzyl bromide) to the stirred reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction by TLC to confirm the disappearance of the benzyl bromide spot.[2]

  • Proceed with the extractive workup as described in Protocol 2.

Protocol 2: Extractive Workup for Removal of Benzyl Bromide and Byproducts
  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[8]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of the organic layer).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of the organic layer).[3]

    • Brine (1 x volume of the organic layer).[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

Protocol 3: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., hexane or a high hexane/ethyl acetate mixture).[3]

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the column.[3]

  • Elution: Begin eluting with the nonpolar solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[10]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzylated glucofuranose.[3]

IV. References

Sources

solving solubility issues of 3-O-benzyl glucofuranose in water-acetic acid mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-BNZ-GLU-001
Subject: Troubleshooting solubility and phase separation in Water-Acetic Acid (AcOH/H₂O) mixtures.

Introduction: The Amphiphilic Challenge

Welcome to the Technical Support Center. You are likely encountering issues with 3-O-benzyl-D-glucofuranose (or its acetonide precursors) precipitating, "oiling out," or forming gums in acetic acid-water systems.

The Core Problem: This molecule presents a conflicting solubility profile:

  • The Sugar Moiety (Hydrophilic): The glucofuranose ring (with free -OH groups) demands a polar, hydrogen-bonding solvent like water.

  • The Benzyl Ether (Hydrophobic): The C3-benzyl group is highly lipophilic and acts as a "grease" anchor, making the molecule intolerant to high water concentrations.

In binary mixtures (AcOH/H₂O), there is a critical dielectric window where both moieties are solvated. Outside this window, you encounter Liquid-Liquid Phase Separation (LLPS) (oiling out) or crystallization failure.

Module 1: The Solubility Matrix

Use this data table to predict behavior based on your current solvent ratio.

Solvent Ratio (AcOH : H₂O)Solvation StatePhysical AppearanceRisk Factor
> 90 : 10 High Solubility Clear SolutionLow. Excellent for dissolution, but hydrolysis rates (if reacting) will be slow due to low water activity.
70 : 30 Stable Zone Clear / Slight HazeOptimal. Balances hydrophobic solvation (benzyl) with hydrophilic access (sugar ring).
50 : 50 Metastable Cloudy / EmulsionHigh. "Oiling out" is imminent. Requires heat (>50°C) to maintain a single phase.
< 30 : 70 Phase Separation Oily Gum / PrecipitateCritical. The benzyl group forces the molecule out of the aqueous network.

Module 2: Troubleshooting Logic (Decision Tree)

Follow this logic flow to diagnose and fix your specific issue immediately.

SolubilityLogic Start Current State: Visual Observation Cloudy Cloudy / Hazy Start->Cloudy Oily Oiling Out (Gum at bottom) Start->Oily Clear Clear Solution Start->Clear Heat Action: Heat to 60°C Cloudy->Heat First Step CheckPurity Check: Is it the Acetonide precursor? Oily->CheckPurity Diagnosis Heat->Clear Resolved AddAcOH Action: Add AcOH (Restore 70:30 ratio) Heat->AddAcOH Persists AddAcOH->Clear Sonicate Action: Sonication (35-40 kHz, 10 min) Sonicate->Heat CheckPurity->AddAcOH Yes (More Lipophilic) CheckPurity->Sonicate No (Free Sugar)

Figure 1: Troubleshooting workflow for phase separation events. Blue nodes indicate chemical adjustments; Red nodes indicate critical failure states.

Module 3: Advanced Protocols

Protocol A: The "Reverse Addition" Method (For Dissolution)

Use this when preparing stock solutions or purification loads.

Causality: Adding water to the solid sugar causes the benzyl groups to aggregate immediately (hydrophobic effect), trapping the solid in a gum that is hard to redissolve. You must solvate the benzyl group first.

  • Weigh the 3-O-benzyl glucofuranose solid into a flask.

  • Add Glacial Acetic Acid (AcOH) equivalent to 70% of your final target volume.

  • Agitate (Stir or Sonicate) until fully dissolved. The solution should be clear.

  • Heat the solution to 40–50°C.

  • Add Water dropwise (or via syringe pump) with vigorous stirring.

    • Checkpoint: If a transient cloudiness appears, stop water addition and wait for it to clear before proceeding.

  • Finalize volume.

Protocol B: Hydrolysis of the Acetonide Precursor

Use this if you are synthesizing 3-O-benzyl glucose from 1,2-O-isopropylidene-3-O-benzyl-α-D-glucofuranose.

Context: The starting material (acetonide) is much more hydrophobic than the product. The reaction mixture often starts heterogeneous and becomes homogeneous as the hydrophilic product forms.

  • Dissolve the acetonide precursor in 80% Acetic Acid (aq) .

    • Ratio: 1 g precursor : 10 mL solvent.

  • Heat to 60–80°C .

    • Why? Heat increases the critical solution temperature (CST), preventing phase separation of the starting material.

  • Monitor via TLC (EtOAc/Hexane).

  • Work-up (Crucial Step): Do NOT evaporate to dryness immediately.

    • Dilute with water after cooling to precipitate potential byproducts or unreacted lipophiles, then wash with minimal DCM if necessary.

    • Lyophilize (freeze-dry) the aqueous acetic acid phase to isolate the 3-O-benzyl glucose as a syrup/foam. Evaporating water/AcOH by rotovap often leads to "bumping" or caramelization.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my solution turn yellow/brown upon heating?

  • A: Carbohydrates are sensitive to acid-catalyzed dehydration (caramelization) at high temperatures.

  • Fix: Ensure your temperature does not exceed 80°C. Degas your acetic acid/water mixture with nitrogen before heating to remove oxygen, which accelerates oxidative degradation [1].

Q2: I am trying to crystallize the compound, but it remains a syrup. Why?

  • A: 3-O-benzyl-D-glucose (especially the furanose form) is notoriously difficult to crystallize due to mutarotation . In aqueous acid, the furanose ring opens and re-closes to form the pyranose (6-membered ring) equilibrium mixture [2].

  • Fix: Do not expect crystals from AcOH/H₂O. For crystallization, you must remove the water/acid (lyophilization) and switch to a solvent system like Ethanol/Toluene or EtOAc/Hexane [3].

Q3: Can I use a co-solvent to fix the "oiling out"?

  • A: Yes. If 70% AcOH is too harsh for your application, you can introduce 1,4-Dioxane or THF (Tetrahydrofuran).

  • Mechanism: These are water-miscible organic solvents that solvate the benzyl group better than acetic acid. A ternary mixture (e.g., AcOH/Water/Dioxane 1:1:1) often maintains a single phase at lower temperatures.

Q4: Is the furanose form stable in this mixture?

  • A: Kinetic stability only. Thermodynamically, the pyranose form is favored. In the presence of acetic acid and water, the 5-membered furanose ring will slowly isomerize to the 6-membered pyranose ring unless the C1/C2 positions are protected (e.g., by an isopropylidene group) [4]. If you need to preserve the furanose ring specifically, you must neutralize the acid immediately after dissolution/reaction.

Module 5: Mechanism of Failure (Visualized)

Understanding the molecular competition helps prevent future errors.

SolvationMechanism cluster_result Result Sugar Sugar Ring (Hydrophilic) Benzyl Benzyl Group (Hydrophobic) Result Single Phase Requires AcOH Bridge Water Water (H-Bonding) Water->Sugar Solvates Water->Benzyl Repels (Precipitation) AcOH Acetic Acid (Amphiphilic) AcOH->Sugar Solvates AcOH->Benzyl Solvates

Figure 2: The "Bridge" Effect. Acetic acid acts as the necessary mediator between the repelling water and benzyl functionalities.

References

  • Organic Syntheses , Coll.[1] Vol. 10, p. 74 (2004). Visible-light-mediated Oxidative Debenzylation. (Discusses solvent handling for benzylated sugars).

  • Stoddart, J. F.Stereochemistry of Carbohydrates. Wiley-Interscience.
  • BenchChem Technical Data. Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (Analogous solubility behavior in organic/aqueous mixtures).

  • IUCr Journals. Crystal structures of 3-O-benzyl-1,2-O-isopropylidene... (demonstrates the stability of the furanose form only when C1/C2 are protected).

Sources

Validation & Comparative

Comparative Guide: IR Characterization of Benzyl Ether vs. Isopropylidene Groups in Glucose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of infrared (IR) spectral characteristics for Benzyl Ether and Isopropylidene protecting groups on glucose scaffolds. It is designed for researchers requiring robust identification methods during carbohydrate synthesis.

Executive Summary

In carbohydrate chemistry, the selective protection of hydroxyl groups is critical for synthesizing complex glycosides.[1] Two of the most ubiquitous protecting groups are the Benzyl ether (Bn) and the Isopropylidene acetal (Acetonide) . While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective, and non-destructive alternative for monitoring reaction progress (e.g., disappearance of OH signals) and confirming functional group installation.

This guide objectively compares the IR spectral "fingerprints" of these two groups, providing experimental protocols and diagnostic logic to distinguish them from the native glucose backbone.

Technical Background & Chemical Context

To interpret the spectra accurately, one must understand the structural modifications these groups impose on the glucose molecule.

  • Isopropylidene (Acetonide): Typically protects cis-1,2-diols (e.g., 1,2- and 5,6- positions in glucofuranose). It introduces a dioxolane ring with a gem-dimethyl group.

    • Key Feature: The gem-dimethyl group (

      
      ) introduces specific bending vibrations that are diagnostic in the fingerprint region.
      
  • Benzyl Ether (Bn): Protects single hydroxyl groups. It introduces a mono-substituted aromatic ring.[2]

    • Key Feature: The aromatic ring introduces

      
       C-H stretches above 3000 cm⁻¹ and strong out-of-plane bending modes, which are absent in the aliphatic glucose skeleton.
      

Comparative Spectral Analysis

The glucose backbone is dominated by strong C-O stretches (1000–1150 cm⁻¹) and aliphatic C-H stretches (2800–3000 cm⁻¹). Detecting protecting groups requires identifying peaks that exist outside or distinctly within these overlapping regions.

Table 1: Characteristic IR Frequencies
FeatureGlucose Backbone (Baseline)Benzyl Ether (Bn)Isopropylidene (Acetonide)
C-H Stretch 2800–3000 cm⁻¹ (Aliphatic

)
3000–3100 cm⁻¹ (Aromatic

) Diagnostic
2990–2950 cm⁻¹ (Methyl

) Often buried
C=C Ring Stretch None1495, 1450 cm⁻¹ (Aromatic Ring)None
Bending / Deformation 1400–1460 cm⁻¹ (CH₂ scissoring)690–750 cm⁻¹ (Out-of-Plane)1385 & 1375 cm⁻¹ (Gem-Dimethyl Doublet) Highly Diagnostic
C-O Stretch 1000–1150 cm⁻¹ (Broad, Strong)1060–1150 cm⁻¹ (Ether, overlaps)1000–1200 cm⁻¹ (Acetal, complex overlap)
O-H Stretch 3200–3500 cm⁻¹ (Broad)Absent (if fully protected)Absent (if fully protected)
Deep Dive: The Benzyl Ether Signature

The Benzyl group is the easier of the two to identify due to the introduction of aromaticity.

  • The "3000 Wall": Aliphatic glucose C-H bonds never exceed 3000 cm⁻¹. A weak-to-medium peak between 3000–3100 cm⁻¹ is definitive proof of the aromatic ring.

  • Mono-Substitution Patterns: Strong bands at ~735 cm⁻¹ and ~695 cm⁻¹ correspond to the out-of-plane (OOP) C-H bending of a mono-substituted benzene ring. These are often the strongest peaks in the low-frequency region.[3]

  • Overtones: Weak "comb-like" patterns between 1660–2000 cm⁻¹ can sometimes be observed in concentrated samples (e.g., KBr pellets), confirming mono-substitution.

Deep Dive: The Isopropylidene Signature

The Isopropylidene group is subtler because it is aliphatic, like glucose.

  • The "Gem-Dimethyl Doublet": The most reliable indicator is the symmetric and asymmetric deformation of the two methyl groups on the same carbon. Look for a split peak (doublet) at 1385 cm⁻¹ and 1375 cm⁻¹ (sometimes merged into a distinct shoulder depending on resolution). This "rabbit ear" shape is distinct from the methylene scissoring of glucose.

  • Absence of OH: The synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose from glucose consumes the anomeric OH. The disappearance of the broad 3300 cm⁻¹ band is the primary indicator of successful protection.

Diagnostic Logic & Workflow

The following decision tree illustrates the logical flow for identifying these groups using IR data.

IR_Identification_Logic Start Start: Acquire IR Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH Unprotected Free OH Present (Incomplete Protection) CheckOH->Unprotected Yes Protected No OH Band (Hydroxyls Protected) CheckOH->Protected No Check3000 Check >3000 cm⁻¹ (3000-3100 cm⁻¹) Unprotected->Check3000 Partial Protected->Check3000 Aromatic Peak Present: Aromatic C-H Check3000->Aromatic Yes Aliphatic No Peak >3000: Purely Aliphatic Check3000->Aliphatic No CheckOOP Check 690 & 740 cm⁻¹ (Strong Peaks?) Aromatic->CheckOOP CheckGem Check 1370-1385 cm⁻¹ (Doublet/Split Peak?) Aliphatic->CheckGem ConfirmBn CONFIRMED: Benzyl Ether (Bn) CheckOOP->ConfirmBn Yes ConfirmIso CONFIRMED: Isopropylidene CheckGem->ConfirmIso Yes

Figure 1: Decision logic for identifying Benzyl and Isopropylidene groups based on spectral features.

Experimental Protocols

To ensure reproducibility and spectral quality, follow this standardized protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for speed and minimal sample prep, ideal for oily sugar derivatives (common with benzyl ethers).

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background spectrum is flat.

  • Sample Application:

    • Solid (Diacetone glucose): Place ~5 mg of powder on the crystal. Apply high pressure using the anvil to ensure contact.

    • Oil (Benzylated glucose): Place 1 drop directly on the crystal. No pressure anvil needed.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32 (sufficient for qualitative ID)

    • Range: 4000–600 cm⁻¹[4]

  • Validation: Check the baseline. If the baseline slopes heavily at low wavenumbers, clean and reseat the sample.

Method B: KBr Pellet - For High Resolution

Preferred when looking for weak overtones (benzyl) or splitting (isopropylidene) in crystalline solids.

  • Grinding: Mix 2 mg of sample with 200 mg of dry spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is formed (no sparkles).

  • Pressing: Transfer to a die set and press at 10 tons for 2 minutes under vacuum (to remove water).

  • Measurement: The resulting pellet should be transparent. Cloudy pellets indicate moisture (broad band at 3400 cm⁻¹) or poor grinding.

Synthesis Monitoring Workflow

The following diagram demonstrates where IR characterization fits into a typical synthesis of a selectively protected glucose building block.

Synthesis_Workflow Glucose D-Glucose (Start) Rxn1 Acetone, H+ (Protection) Glucose->Rxn1 DAG Diacetone Glucose (Intermediate) Rxn1->DAG QC1 QC Point 1: Check 1380 doublet Check Loss of OH DAG->QC1 Rxn2 BnBr, NaH (Benzylation of C3-OH) DAG->Rxn2 BnDAG 3-O-Bn-Diacetone Glucose Rxn2->BnDAG QC2 QC Point 2: Check >3000 cm⁻¹ Check 700/740 cm⁻¹ BnDAG->QC2 Rxn3 Acid Hydrolysis (Selective Deprotection) BnDAG->Rxn3 Final 3-O-Bn-Glucose Rxn3->Final QC3 QC Point 3: Reappearance of OH Retention of Bn peaks Final->QC3

Figure 2: Synthesis workflow for 3-O-Benzyl-Glucose showing critical IR Quality Control (QC) points.

Performance Comparison: Detectability & Utility

MetricBenzyl Ether (Bn)Isopropylidene (Acetonide)
Spectral Distinctiveness High. The aromatic C-H (>3000) and OOP bends (700 region) are in "quiet" regions of the glucose spectrum.Medium. The characteristic bands (2990, 1380) overlap significantly with the glucose backbone.
Quantification Potential Good. The OOP bands are sharp and intense, suitable for rough calibration curves.Fair. The gem-dimethyl doublet is often a shoulder; integration is difficult without deconvolution.
False Positives Low. Few other common reagents in sugar chemistry absorb at 700/740 cm⁻¹ (except chlorinated solvents like DCM, which evaporate).Medium. Residual acetone solvent can mimic the carbonyl/methyl signals if not dried thoroughly.
Stability Monitoring Excellent. Loss of Bn signals immediately indicates hydrogenolysis success.Excellent. Reappearance of OH (3400) and loss of doublet (1380) clearly indicates hydrolysis.

Troubleshooting Common Artifacts

  • Water Interference: Glucose is hygroscopic. Absorbed water creates a broad band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can obscure carbonyls or be mistaken for free OH. Solution: Dry samples in a vacuum desiccator over

    
     before analysis.
    
  • Residual Solvent:

    • Dichloromethane (DCM): Strong peaks at 700–750 cm⁻¹ can mimic Benzyl OOP bends. Validation: Ensure sample is fully dried; DCM also has a peak at 1260 cm⁻¹.

    • Acetone: Strong C=O at 1715 cm⁻¹. If you see this in an isopropylidene product, it is likely residual solvent, as the acetal linkage does not have a carbonyl C=O.

References

  • Doc Brown's Chemistry. (2025). Infrared spectrum of d-glucose. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2010). Overlapped FTIR spectra of D-glucose and D-mannose based oligomers. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex carbohydrates and their derivatives is a cornerstone of glycobiology and medicinal chemistry. Among the array of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon-by-carbon map of a molecule. For a molecule like 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose, a common intermediate in the synthesis of more complex glycans and biologically active molecules, a thorough understanding of its ¹³C NMR spectrum is paramount for reaction monitoring, quality control, and final structure confirmation.

This guide will present a detailed comparison of the ¹³C NMR chemical shifts of the title compound with its parent structures, 1,2-O-isopropylidene-α-D-glucofuranose and α-D-glucofuranose. Through this comparative lens, we will dissect the influence of the 3-O-benzyl and 1,2-O-isopropylidene protecting groups on the chemical environment of each carbon atom.

Comparative Analysis of ¹³C NMR Chemical Shifts

The interpretation of ¹³C NMR spectra of carbohydrate derivatives is reliant on understanding the electronic effects of various substituents. The introduction of protecting groups such as the benzyl and isopropylidene moieties induces predictable shifts in the resonance frequencies of the carbon atoms within the glucofuranose ring.

Below is a table comparing the experimental ¹³C NMR chemical shifts of α-D-glucofuranose and 1,2-O-isopropylidene-α-D-glucofuranose. These serve as our baseline for predicting and understanding the spectrum of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose.

Carbon Atomα-D-Glucofuranose (D₂O)[1]1,2-O-Isopropylidene-α-D-glucofuranose (CDCl₃)Predicted 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose (CDCl₃)
C1102.8 ppm~105 ppm~105 ppm
C277.5 ppm~85 ppm~84 ppm
C377.0 ppm~78 ppm~86 ppm (Deshielded)
C482.2 ppm~75 ppm~74 ppm
C571.3 ppm~72 ppm~71 ppm
C663.8 ppm~64 ppm~64 ppm
C(CH₃)₂-~112 ppm~112 ppm
C (CH₃)₂-~26.5, 26.0 ppm~26.5, 26.0 ppm
C H₂-Ph--~72 ppm
C -ipso--~137 ppm
C -ortho--~128 ppm
C -meta--~128 ppm
C -para--~127 ppm
Key Observations and Interpretive Logic:
  • The Isopropylidene Group's Influence: The fusion of the five-membered dioxolane ring, formed by the isopropylidene group at C1 and C2, introduces significant strain and conformational rigidity. This is reflected in the downfield shift of C1 and C2 in 1,2-O-isopropylidene-α-D-glucofuranose compared to the parent α-D-glucofuranose[1]. The quaternary carbon of the isopropylidene group itself gives a characteristic signal around 112 ppm, while the two methyl carbons are observed at approximately 26 ppm.

  • The 3-O-Benzyl Group's Effect: The introduction of the benzyl group at the C3 position is expected to have the most pronounced effect on the chemical shift of C3 itself. The electron-withdrawing nature of the ether oxygen, combined with the magnetic anisotropy of the benzene ring, will lead to a significant downfield shift (deshielding) of the C3 signal. We predict this to be in the region of 86 ppm. The benzylic methylene carbon (CH₂-Ph) will appear around 72 ppm. The aromatic carbons of the benzyl group will have characteristic shifts in the 127-137 ppm range.

  • Shifts in Neighboring Carbons: The chemical shifts of C2 and C4, being adjacent to the site of benzylation, are also likely to be affected, though to a lesser extent than C3. Minor upfield or downfield shifts can be anticipated due to changes in steric and electronic environment. The more distant carbons, C1, C5, and C6, are expected to show minimal changes in their chemical shifts compared to 1,2-O-isopropylidene-α-D-glucofuranose.

Experimental Protocol for ¹³C NMR Acquisition

To ensure the reproducibility and accuracy of the obtained data, a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks[2].
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
  • Tune and match the carbon probe.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) enhancement of the signals[2].
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax and be accurately quantified.
  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio[3].
  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
  • Integrate the peaks if quantitative information is desired, although this is less straightforward for ¹³C NMR than for ¹H NMR due to variable relaxation times and NOE effects.

Visualizing the Molecular Structure

To aid in the assignment of the ¹³C NMR signals, a clear representation of the molecular structure with labeled carbon atoms is essential.

Caption: Structure of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose.

Conclusion

The ¹³C NMR spectrum of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose is a powerful tool for its unambiguous identification. By comparing its spectral data with that of its precursors, a logical and robust assignment of each carbon resonance can be achieved. The principles outlined in this guide—understanding the electronic and steric effects of protecting groups—are broadly applicable to the structural elucidation of other complex carbohydrate derivatives. This comparative approach, grounded in fundamental NMR theory, empowers researchers to confidently interpret their data and accelerate their scientific discoveries.

References

  • Bock, K., & Pedersen, C. (1983). ¹³C NMR spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Serianni, A. S., & Barker, R. (1984). ¹³C-Enriched carbohydrates: preparation of [¹³C]-labeled D-glucose and D-mannose by way of a cyanohydrin synthesis. Journal of Organic Chemistry, 49(17), 3292-3300.
  • LibreTexts. (2023). 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • Alexandersson, E., & Nestor, G. (2022). Complete ¹H and ¹³C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. Retrieved from [Link]

Sources

comparative stability of 1,2-acetonide vs 5,6-acetonide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of 1,2-Acetonide vs. 5,6-Acetonide Under Acidic Conditions Substrate Focus: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)[1][2]

Executive Summary

In carbohydrate chemistry, the differential stability of acetonide (isopropylidene) protecting groups is a cornerstone of regioselective synthesis.[2] The core distinction lies between the 1,2-acetonide (cis-fused, thermodynamically robust) and the 5,6-acetonide (exocyclic, kinetically labile).

For the industry-standard intermediate 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose , the 5,6-acetonide hydrolyzes 10–100x faster than the 1,2-acetonide under mild acidic conditions. This guide details the mechanistic basis for this selectivity, provides validated protocols for the exclusive cleavage of the 5,6-ring, and offers troubleshooting strategies for process optimization.

Mechanistic Foundation: Why the Difference Exists

To manipulate these groups effectively, one must understand the structural forces at play. The stability difference is not random; it is dictated by ring strain, steric accessibility, and the anomeric effect.

The 5,6-Acetonide (The "Kinetic" Site)
  • Structure: A 1,3-dioxolane ring formed on the exocyclic side chain (C5–C6).

  • Accessibility: Being outside the main furanose ring, it is sterically exposed to solvated protons (

    
    ).
    
  • Flexibility: The C4–C5 bond allows rotation, making the acetal oxygen lone pairs readily available for protonation.

  • Reactivity: Behaves like a standard terminal acyclic acetal; highly susceptible to hydrolysis.

The 1,2-Acetonide (The "Thermodynamic" Site)
  • Structure: A 1,3-dioxolane ring cis-fused to the five-membered furanose ring.

  • Rigidity: This fusion creates a rigid [3.3.0] bicyclic system. The cis-fusion is thermodynamically favored in five-membered rings.

  • Electronic Stabilization: The acetal at C1 involves the anomeric carbon. Hydrolysis here requires opening the hemiacetal, which is energetically more demanding than simple acetal cleavage due to the stability provided by the bicyclic framework.

Visualizing the Hydrolysis Pathway

HydrolysisPath cluster_legend Selectivity Logic DAG Diacetone Glucose (1,2:5,6-Protected) Inter Transition State (Protonation at O5/O6) DAG->Inter Mild Acid (AcOH, 40°C) MAG Monoacetone Glucose (1,2-Protected Only) Inter->MAG Fast Hydrolysis (k1) Glc D-Glucose (Fully Deprotected) MAG->Glc Strong Acid / Heat (k2 << k1) Text k1 >>> k2 The 5,6-ring cleaves orders of magnitude faster than the 1,2-ring.

Figure 1: Reaction pathway demonstrating the kinetic separation between the 5,6- and 1,2-acetonide cleavage.[1][2][3]

Comparative Stability Data

The following table summarizes the behavior of both groups under varying conditions. Note the distinct window of opportunity for selective deprotection.

ConditionAcid Strength5,6-Acetonide Status1,2-Acetonide StatusOutcome
50-70% AcOH (aq), 25°C Weak (

)
Slow Hydrolysis (

)
StableSelective MAG Formation
50% AcOH (aq), 60°C Weak + HeatRapid Hydrolysis (

)
StableOptimal for MAG
0.1 M HCl / H₂SO₄ Strong (

)
Instant HydrolysisSlow HydrolysisMixture / Degradation
1 M HCl, Reflux AggressiveInstant HydrolysisRapid HydrolysisFree D-Glucose
Anhydrous Lewis Acid VariableStable (requires

)
StableNo Reaction

Key Insight: The "sweet spot" for researchers is aqueous Acetic Acid (AcOH) . It provides enough protons to activate the accessible 5,6-acetal but is insufficient to overcome the activation energy barrier of the rigid 1,2-system within standard timeframes.

Validated Experimental Protocol

Objective: Selective synthesis of 1,2-O-isopropylidene-α-D-glucofuranose (MAG) from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAG).

Reagents:
  • Substrate: Diacetone Glucose (DAG)

  • Solvent/Reagent: Glacial Acetic Acid (AcOH)

  • Solvent: Distilled Water (

    
    )
    
Workflow Diagram

Protocol Start Start: DAG (10g) Solid Mix Dissolve in 60 mL 50% aq. AcOH Start->Mix Heat Heat to 60°C Monitor TLC (2-4 hrs) Mix->Heat Check TLC Check: Is DAG gone? Heat->Check Check->Heat No (Continue) Conc Concentrate in vacuo Check->Conc Yes Chase Azeotrope w/ Toluene (Removes residual AcOH) Conc->Chase Cryst Recrystallize (Ethyl Acetate/Hexane) Chase->Cryst Final Product: 1,2-Monoacetone Glucose Cryst->Final

Figure 2: Step-by-step workflow for the selective hydrolysis of the 5,6-acetonide.

Detailed Procedure:
  • Dissolution: Dissolve 10.0 g (38.4 mmol) of Diacetone Glucose in 60 mL of 50% aqueous acetic acid (v/v).

    • Why? Water is the nucleophile; Acetic acid is the catalyst and co-solvent.

  • Reaction: Heat the solution to 60°C with stirring.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1) every 30 minutes. DAG (

      
      ) will disappear; MAG (
      
      
      
      ) will appear.
    • Endpoint: Usually 2–4 hours. Do not over-run, or the 1,2-group will eventually cleave.

  • Work-up: Concentrate the mixture under reduced pressure (rotary evaporator) to a viscous syrup.

    • Critical Step: Add toluene (2 x 50 mL) and re-evaporate. This forms an azeotrope with acetic acid/water, ensuring the removal of the acid catalyst to prevent hydrolysis during storage.

  • Purification: The resulting syrup will often crystallize upon standing or scratching. Recrystallize from Ethyl Acetate or an EtOAc/Hexane mixture.

    • Yield: Expect 85–95%.

    • Identity: Melting point should be 159–160°C.

Troubleshooting & Optimization

ProblemLikely CauseSolution
Low Yield / Sticky Syrup Incomplete removal of AcOHPerform toluene azeotrope 2-3 times. Residual acid prevents crystallization.
Formation of Free Glucose Acid too strong or Temp too highReduce temperature to 40°C or dilute AcOH to 30%. Never use HCl for this selective step.
Incomplete Reaction Insufficient WaterEnsure the solvent system is at least 30-40% water. Anhydrous acid will not hydrolyze the acetal.
Scale-up Issues Exotherm / Heat TransferOn >100g scale, ensure efficient stirring. The reaction is not highly exothermic, but temperature uniformity is key to selectivity.

References

  • BenchChem. (2025).[2] Selective Deprotection of Diacetone-D-Glucose Isopropylidene Groups: Application Notes and Protocols. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.[4] (Standard reference for acetal stability).

  • Wu, Q., et al. (2006).[4] Mild, Efficient and Highly Selective Hydrolysis of Acetonides with Antimony Trichloride. Letters in Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. Retrieved from

  • Master Organic Chemistry. (2020). Acetal Hydrolysis Mechanism. Retrieved from

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with 3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While some suppliers classify 3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose as not a dangerous substance under the Globally Harmonized System (GHS), other sources indicate potential for skin and eye irritation.[1][2] A prudent approach, therefore, necessitates the use of appropriate Personal Protective Equipment (PPE) to mitigate any potential risks. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes of the chemical which could cause eye irritation. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile or Neoprene glovesProvides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[3][4][5] For prolonged handling or in situations with a higher risk of splashes, neoprene gloves offer robust protection against a variety of chemicals, including alcohols and acids.[6][7][8] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection Laboratory coatA standard lab coat is sufficient to protect against minor spills and contamination of personal clothing.
Respiratory Protection Not generally required under normal laboratory conditions3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose is a solid or a colorless oil with a high molecular weight, suggesting a low vapor pressure at room temperature. Respiratory protection, such as a NIOSH-approved respirator, should be considered if there is a potential for aerosol generation (e.g., during sonication or vigorous mixing) or when handling the substance at elevated temperatures.[2]

Procedural Workflow for PPE: Donning and Doffing

The following workflow illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Disposal_Plan Start Material for Disposal Contaminated_PPE Contaminated PPE? Start->Contaminated_PPE Chemical_Waste Unused Chemical or Contaminated Labware? Start->Chemical_Waste Gloves Gloves Contaminated_PPE->Gloves Yes Lab_Coat Lab Coat Contaminated_PPE->Lab_Coat Yes Solid_Waste Solid Waste (Chemical, Tips, etc.) Chemical_Waste->Solid_Waste Yes Liquid_Waste Liquid Waste (in Solvent) Chemical_Waste->Liquid_Waste Yes Empty_Container Empty Container Chemical_Waste->Empty_Container Yes Chemical_Waste_Bin Designated Chemical Waste Container Gloves->Chemical_Waste_Bin Pro_Laundering Professional Laundering Lab_Coat->Pro_Laundering Solid_Waste->Chemical_Waste_Bin Liquid_Waste->Chemical_Waste_Bin Triple_Rinse Triple Rinse with Solvent Empty_Container->Triple_Rinse Rinsate_Disposal Collect Rinsate as Liquid Chemical Waste Triple_Rinse->Rinsate_Disposal Regular_Trash Regular Trash Triple_Rinse->Regular_Trash After Rinsing Rinsate_Disposal->Chemical_Waste_Bin

Caption: Disposal workflow for materials.

By adhering to these guidelines, you contribute to a safer and more sustainable research environment. Always consult your institution's specific safety protocols and Chemical Hygiene Plan for additional requirements.

References

  • Industrial Safety & Hygiene News. (n.d.). Neoprene Chemical Resistant Gloves – Heavy-Duty Industrial Protection. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]

  • Al Bahri Hardware and Safety Equipment LLC. (n.d.). Neoprene Chemical Resistant Gloves - Neoprene Flock lined Gloves. Retrieved from [Link]

  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • European Chemicals Agency. (2025, June 26). Substance Information. Retrieved from [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Gomberg, M., & Buchler, C. C. (1921). BENZYL ETHERS OF CARBOHYDRATES. Journal of the American Chemical Society, 43(8), 1904–1911.
  • The University of Edinburgh. (2022, August 24). SBS Policy and Code of Practice on Waste Disposal. Retrieved from [Link]

  • SHT-Medino. (n.d.). 3-O-Benzyl-1,2-O-isopropylidene- α-D-glucofuranose. Retrieved from [Link]

  • Karolinska Institutet. (2025, May 28). Laboratory waste. Staff Portal. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]

  • Pouthier, J., et al. (2019). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • University of Toronto. (n.d.). Biological Waste Disposal. Environmental Health & Safety. Retrieved from [Link]

  • American Chemical Society. (1921). BENZYL ETHERS OF CARBOHYDRATES. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, Y., et al. (2015).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.